Hexyl(2-phenylethyl)amine

Catalog No.
S752482
CAS No.
24997-83-9
M.F
C14H23N
M. Wt
205.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl(2-phenylethyl)amine

CAS Number

24997-83-9

Product Name

Hexyl(2-phenylethyl)amine

IUPAC Name

N-(2-phenylethyl)hexan-1-amine

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

InChI

InChI=1S/C14H23N/c1-2-3-4-8-12-15-13-11-14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3

InChI Key

WSHLGJOWHIEBKI-UHFFFAOYSA-N

SMILES

CCCCCCNCCC1=CC=CC=C1

Canonical SMILES

CCCCCCNCCC1=CC=CC=C1

Here's what we do know:

  • Structural Class

    Phenethylamine, N-hexyl- belongs to the phenethylamine chemical class. Phenethylamines are a group of molecules derived from the phenethylamine core structure. This class includes many important neurotransmitters and neuromodulators in the brain, such as dopamine, epinephrine, and norepinephrine [National Institutes of Health, ].

  • Potential for Psychoactive Effects

  • Research in Analogous Compounds

    Scientists have explored the effects of other N-alkylphenethylamines, where the "alkyl" group is a chain of carbon atoms. For instance, research exists on N-methyland N-ethylamphetamine (known as methamphetamine and ethylamphteamine respectively), which are potent stimulants with well-documented effects [Psychopharmacology bulletin, ]. However, these findings cannot be directly extrapolated to N-hexylphenethylamine due to potential differences in their pharmacological profiles.

Hexyl(2-phenylethyl)amine is a chemical compound classified under the phenethylamine family. It features a phenyl ring connected to an ethylamine chain, with a hexyl group attached to the nitrogen atom of the ethylamine. This compound has the molecular formula C14H23N\text{C}_{14}\text{H}_{23}\text{N} and is known for its potential biological activities and applications in various fields, including medicinal chemistry and neuropharmacology.

  • Oxidation: The compound can be oxidized to yield corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert Hexyl(2-phenylethyl)amine into secondary or tertiary amines, often using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethylamine chain, utilizing halogenating agents like bromine or chlorine for electrophilic aromatic substitution.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Hexyl(2-phenylethyl)amine exhibits significant biological activity, particularly in relation to neurotransmission. It interacts with several enzymes and proteins, serving as a substrate for monoamine oxidase B (MAO-B), which is crucial for the degradation of neurotransmitters and trace amines. The compound influences cellular processes by regulating monoamine neurotransmission through binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) .

Cellular Effects

The interaction of Hexyl(2-phenylethyl)amine with TAAR1 suggests that it may modulate mood and cognitive functions by affecting neurotransmitter levels in the brain. This makes it a compound of interest in neuropharmacology and potential therapeutic applications.

The synthesis of Hexyl(2-phenylethyl)amine typically involves alkylation of phenethylamine with a hexyl halide. The reaction is usually conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, facilitating nucleophilic substitution. Common solvents for this reaction include ethanol or acetonitrile, and it often requires refluxing for several hours to ensure complete conversion .

Industrial Production

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Catalysts and advanced purification techniques, such as distillation and chromatography, are utilized to achieve high-purity products.

Hexyl(2-phenylethyl)amine has various applications in medicinal chemistry due to its biological activity. Its ability to influence neurotransmitter systems positions it as a candidate for research into treatments for mood disorders, neurodegenerative diseases, and other conditions influenced by monoamines. Additionally, it may serve as a building block in synthesizing more complex pharmaceutical compounds .

Studies on Hexyl(2-phenylethyl)amine's interactions with biological receptors have indicated its potential role in modulating neurotransmitter release and receptor activity. Its binding affinity to TAAR1 suggests that it may influence dopamine and serotonin pathways, which are critical in regulating mood and behavior . Further research is necessary to fully elucidate its pharmacological profile and therapeutic potential.

Hexyl(2-phenylethyl)amine shares structural similarities with several other compounds within the phenethylamine class. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
2-PhenylethylamineBasic structure of phenethylaminePrecursor to various psychoactive substances
BenzylaminePhenyl group attached directly to nitrogenSimpler structure without ethylene chain
N-HexylanilineHexyl group attached to aniline structurePrimarily used in dye manufacturing
PhenethylamineSimple phenethyl structureKnown stimulant properties
4-HydroxyphenethylamineHydroxyl group on the phenethyl chainPotential antioxidant properties

Hexyl(2-phenylethyl)amine's unique hexyl substituent differentiates it from these compounds, potentially influencing its solubility, biological activity, and receptor interactions.

XLogP3

2.7

Wikipedia

Hexyl(2-phenylethyl)amine

Dates

Modify: 2023-08-15

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